molecular formula C96H14O2 B12604949 CID 131863264 CAS No. 905843-95-0

CID 131863264

Katalognummer: B12604949
CAS-Nummer: 905843-95-0
Molekulargewicht: 1199.1 g/mol
InChI-Schlüssel: ZZHVENAQCHKYPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 131863264” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 131863264 involves specific reaction conditions and reagents. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

CID 131863264 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts are used to facilitate these reactions, including transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

CID 131863264 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of CID 131863264 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 131863264 include those with comparable chemical structures and properties. Examples of similar compounds are:

Uniqueness

This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

905843-95-0

Molekularformel

C96H14O2

Molekulargewicht

1199.1 g/mol

InChI

InChI=1S/C96H14O2/c1-98-11(97)8-5-9-94(10-6-3-2-4-7-10)95-90-82-74-62-50-41-32-26-19-17-12-13-16-14-15(12)22-30-24(17)35-37(26)44(50)58-46(35)52-42(30)54-48-33(22)28-21(14)29-34-23(16)31-25-18(13)20(19)27(32)38-36(25)47-53-43(31)55-49(34)61-57-40(29)39(28)56-60(48)72-78-66(54)64(52)76(70(58)74)84(90)86(78)92-88-80(72)68(56)69(57)81-73(61)79-67(55)65(53)77-71-59(47)45(38)51(41)63(62)75(71)83(82)91(95)85(77)87(79)93(89(81)88)96(92,94)95/h2-4,6-7H,5,8-9H2,1H3

InChI-Schlüssel

ZZHVENAQCHKYPS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%15C%16=C%12C%12=C%17C%16=C%16C%18=C%15C%15=C%19C%20=C%18C%18=C%21C%16=C%16C%17=C%17C%22=C%23C%24=C%25C%17=C%16C%16=C%17C%25=C%25C%24=C%24C%26=C%23C(=C1C%26=C8C5=C%24C2=C%25C1=C%17C(=C%21%16)C2=C%18C%20=C5C8=C%19C%16=C%17C%18=C(C9=C%10C%13=C%18C%14=C%15%16)C7=C%17C8=C6C4=C5C2=C31)C%11=C%12%22)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.